molecular formula C15H12O4 B113804 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R)- CAS No. 206660-42-6

4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R)-

Cat. No. B113804
M. Wt: 256.25 g/mol
InChI Key: URFCJEUYXNAHFI-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R)-, also known as dihydroquercetin, is a flavonoid compound found in various plants. It has been shown to possess numerous health benefits, including antioxidant, anti-inflammatory, and anticancer properties.

Scientific Research Applications

Anticancer Activity and Mechanisms in Hepatocellular Carcinoma

Baicalein, a derivative of 4H-1-Benzopyran-4-one, has been identified for its potential anticancer effects, especially in hepatocellular carcinoma (HCC). It exerts its effects through modulation of cell proliferation, metastasis, apoptosis, and autophagy, proposing baicalein as a promising, novel anticancer drug for HCC treatment without the significant side effects associated with conventional chemotherapy (Bie et al., 2017).

Antioxidant Properties and Radical Scavenging

Chromones, encompassing 4H-1-Benzopyran-4-one derivatives, exhibit significant antioxidant properties. These compounds can neutralize active oxygen and interrupt free radical processes, potentially delaying or inhibiting cell impairment and various diseases. The presence of specific structural features, such as double bonds and hydroxyl groups, enhances their radical scavenging activity, highlighting their importance in medicinal chemistry as a remedy for cell impairment (Yadav et al., 2014).

Tumor Specificity and Reduced Keratinocyte Toxicity

Investigations into compounds synthesized from benzopyran derivatives have shown high tumor specificity with minimal toxicity to normal keratinocytes. These findings suggest the potential for creating anticancer drugs that induce apoptotic cell death in tumor cells while sparing healthy cells, thereby reducing overall toxicity (Sugita et al., 2017).

Therapeutic Applications and Patent Review

Benzopyran derivatives have been recognized for their wide variety of biological activities, supporting their use as therapeutic agents for multiple diseases. Their structural characteristics are closely correlated with their physicochemical properties, defining the extent of biological activity. This underlines the importance of benzopyrans in drug design and development, with numerous patents filed for new derivatives between 2009 and 2016 showcasing their potential in vivo and vitro biological responses (Xiu et al., 2017).

properties

IUPAC Name

(2R)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFCJEUYXNAHFI-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349853
Record name (R)-Pinocembrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R)-

CAS RN

206660-42-6
Record name (R)-Pinocembrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.4 g of the benzyl protected pinocembrin in R-configuration obtained in Example 3 was dissolved in 100 ml of DMF, 20 ml of 10% aqueous HCl and 3.5 g of 10% Pd—C with a water content of 62.9% were added, and then a hydrogenation at normal pressure was performed. The reaction was monitored by TLC until completion (about 5 h). Then stopped stirring, the reaction mixture was filtered and extracted with ethyl acetate and water. The organic phase was collected, evaporated to remove solvent, and recrystallized with 95% ethanol to give a white solid of (S)-pinocembrin (3.0 g, yield 92%) with specific rotation [α]D20=−45.63° (c=0.515, methanol), and e.e %>99.3%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
benzyl
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.5 g
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R)-
Reactant of Route 2
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R)-
Reactant of Route 3
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R)-
Reactant of Route 4
Reactant of Route 4
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R)-
Reactant of Route 5
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R)-
Reactant of Route 6
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.